molecular formula C7H5ClN4O2 B2416710 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid CAS No. 1416222-83-7

6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid

Cat. No. B2416710
CAS RN: 1416222-83-7
M. Wt: 212.59
InChI Key: TXOJKPQFQTWZOA-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic organic compound that can be used as a pharmaceutical intermediate . A derivative of this compound has been identified as a potential agrochemical agent against the fungus Fusarium.


Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-b]pyridazine derivatives involves various synthetic approaches . One common method involves the reaction of 3-chloro-6-hydrazineylpyridazine with acetic acid at 80 °C for 3 hours .


Molecular Structure Analysis

The molecular formula of 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is C6H5ClN4. The InChI code is 1S/C6H5ClN4/c1-4-8-9-6-3-2-5 (7)10-11 (4)6/h2-3H,1H3 .


Chemical Reactions Analysis

The chlorine at pyridazine carbon C-6 is more susceptible to nucleophilic substitution . The heat of formation magnitudes of the two possible products indicate that the one substituted at the methylene group at C-3 is energetically more stable .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 168.59. It is a solid at room temperature and should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C .

Scientific Research Applications

High-Energy Materials and Explosives

The bicyclic fused structure of 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine makes it an interesting candidate for designing high-energy materials. Researchers have synthesized derivatives like 6,7-diamino-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine and 7-amino-6-azido-3,8-dinitro-[1,2,4]triazolo[4,3-b]pyridazine . These compounds exhibit favorable energy release properties and low sensitivity, making them potential candidates for explosives or propellants .

Anticancer Agents

The triazolopyridazine scaffold has attracted attention in medicinal chemistry. Researchers explore its potential as an anticancer agent due to its unique structure and interactions with biological targets. Further studies are needed to elucidate its mechanism of action and optimize its efficacy .

Antibacterial and Antifungal Agents

6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives may exhibit antimicrobial properties. Scientists investigate their ability to inhibit bacterial and fungal growth. Structural modifications could enhance their selectivity and potency against specific pathogens .

Photovoltaic Materials

The electron-rich and conjugated nature of this compound suggests its potential as a building block for organic photovoltaic materials . Researchers explore its use in solar cells, aiming to improve efficiency and stability .

Inhibitors of Enzymes and Receptors

The triazolopyridazine scaffold can be modified to create selective inhibitors for enzymes or receptors involved in various diseases. Researchers investigate its interactions with specific targets, such as kinases or G protein-coupled receptors, for therapeutic purposes .

Materials Science: Organic Semiconductors

6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives may find applications in organic electronics . Their π-conjugated systems make them interesting candidates for organic semiconductors, potentially used in field-effect transistors, light-emitting diodes, and other electronic devices .

Mechanism of Action

While the specific mechanism of action for 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is not clear, triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O2/c1-3-9-10-6-4(7(13)14)2-5(8)11-12(3)6/h2H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOJKPQFQTWZOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid

Synthesis routes and methods I

Procedure details

A suspension of starting material 6-chloro-3-hydrazinylpyridazine-4-carboxylic acid (4.80 g, 26 mmol) in acetic acid (100 mL) was heated at 100° C. for 3 hours. The mixture was cooled to room temperature, concentrated in vacuum to give the crude product, which was washed by PE (50 mL) first, then recrystallized from MeOH to give product 6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid as a yellow solid (4.00 g, 72.5%). 1H NMR (300 MHz, DMSO) δ: 7.2 (s, 1H), 2.66 (s, 3H). LRMS (M+H+) m/z: calcd 213; found 213.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 6-chloro-3-hydrazinylpyridazine-4-carboxylic acid (4.8 g; crude product) in AcOH (100 mL) was heated at 100° C. for 3 h. The mixture was cooled to room temperature and concentrated to remove the solvent. Then the residue was washed by petroleum ether (50 mL) and recrystallized from MeOH to give the pure 6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid (4.0 g, 73% yield over two steps). 1H NMR (300 MHz, DMSO-d6): δ 7.2 (s, 1H), 2.66 (s, 3H). LRMS [M+H]+: 212 m/z.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

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